6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Description
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronate ester-containing heterocyclic compound. Its structure comprises a benzo[d]oxazol-2(3H)-one core with a methoxy group at position 6 and a pinacol-protected boronate group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
Properties
Molecular Formula |
C14H18BNO5 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-6-9-11(7-10(8)18-5)19-12(17)16-9/h6-7H,1-5H3,(H,16,17) |
InChI Key |
ZAHQVLLLMGWQKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The benzoxazolone scaffold is synthesized through cyclization of 2-amino-4-methoxyphenol derivatives:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Phosgene, DCM, 0°C → RT | 78% | |
| 2 | Bromination (NBS, CCl₄) | 85% |
This generates 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one, a critical intermediate.
Boron Group Introduction
A palladium-catalyzed Miyaura borylation is employed:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 92% efficiency |
| Solvent | 1,4-Dioxane | <5% degradation |
| Temperature | 80°C, 12 hr | Max conversion |
| Base | KOAc (3 equiv) | 88% yield |
This step attaches the pinacol boronate group to position 5 of the benzoxazolone ring.
Final Purification
Post-reaction workup involves:
- Liquid-liquid extraction (EtOAc/H₂O)
- Chromatography (SiO₂, hexane:EtOAc 3:1)
- Recrystallization from MeOH/H₂O
Typical purity after purification: ≥98% (HPLC).
Comparative Analysis of Methods
| Method Variation | Advantages | Limitations |
|---|---|---|
| Microwave-assisted | 2 hr reaction time | 15% lower yield |
| Flow chemistry | Scalable to 100 g | High equipment cost |
| Solvent-free | Eco-friendly | 40% yield reduction |
Conventional thermal methods remain preferred for research-scale synthesis due to balance between yield (82-88%) and practicality.
Key Challenges and Solutions
- Steric hindrance : Addressed using bulky ligands (XPhos) to enhance catalytic activity.
- Boron hydrolysis : Mitigated by strict anhydrous conditions (<50 ppm H₂O).
- Regioselectivity : Controlled through electronic effects of the methoxy group at position 6.
Recent advancements show that replacing Pd(dppf)Cl₂ with NiCl₂(dtbpy) reduces costs by 60% while maintaining 85% yield.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Boron content | 3.7-4.1% | ICP-OES |
| Residual Pd | ≤10 ppm | AAS |
| Enantiomeric purity | >99% (if applicable) | Chiral HPLC |
These standards ensure batch-to-batch reproducibility for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxy radical or further to a carbonyl group under strong oxidative conditions.
Reduction: The benzo[d]oxazol-2(3H)-one core can be reduced to the corresponding amine under reductive conditions.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential use in drug development. Its unique structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that compounds similar to 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron into the structure is believed to enhance the selectivity and potency of these compounds against tumor cells compared to normal cells.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its boron-containing group can participate in various coupling reactions.
- Cross-Coupling Reactions : The presence of the dioxaborolane moiety enables the compound to be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.
Materials Science
In materials science, the compound's properties are exploited for developing advanced materials with specific optical and electronic characteristics.
- Polymer Synthesis : It has been employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties suitable for applications in organic electronics and photonics .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of derivatives of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one on human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Polymer Development
Another research project focused on synthesizing polymers using this compound as a building block. The resulting polymers demonstrated enhanced charge mobility and stability under operational conditions compared to traditional materials used in organic photovoltaics.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one depends on its application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. The methoxy group and benzo[d]oxazol-2(3H)-one core can influence the compound’s reactivity and stability through electronic and steric effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of the target compound with similar boronate esters:
*Molecular weight calculated based on formula C₁₄H₁₈BNO₄.
Reactivity in Cross-Coupling Reactions
- Target Compound : The methoxy group at position 6 donates electron density to the aromatic ring, slowing oxidative addition in Suzuki-Miyaura reactions compared to electron-deficient aryl boronate esters. However, this electron-rich nature improves stability under basic conditions .
- This compound is commercially available with ≥95% purity (CAS RN 1220696-32-1) .
- Benzothiazol-2-one Derivatives : The sulfur atom in the thiazolone ring alters electron distribution, enhancing conjugation for applications in optoelectronic materials. Suppliers include MolPort and AKos .
Solubility and Pharmacological Potential
- Lipophilicity : The 3-methyl analog (logP ~2.1) is more lipophilic than the methoxy-containing target (logP ~1.8), impacting membrane permeability in drug candidates .
- Benzisoxazole Core : Demonstrates high metabolic stability due to the isoxazole ring, making it a preferred scaffold in kinase inhibitor development .
- Benzimidazol-2-one Derivatives : Exhibit strong hydrogen-bonding capacity, facilitating interactions with biological targets like enzymes or DNA .
Biological Activity
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure includes a methoxy group and a boron-containing moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C14H18BNO4
- Molecular Weight : 277.12 g/mol
- CAS Number : Not available
Structural Features
The compound features a benzo[d]oxazole core with a methoxy substituent at the 6-position and a boron-containing dioxaborolane group at the 5-position. This unique structure may influence its interaction with biological targets.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzo[b]furan have shown increased potency when modifications are made at specific positions on the aromatic ring. The introduction of methoxy groups has been correlated with enhanced activity against cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.56 | Higher potency than CA-4 |
| Compound B | MDA-MB-435 (Breast) | <0.01 | Effective against 70% of tested lines |
| 6-Methoxy... | Various | TBD | Structure-dependent activity |
The proposed mechanism for the antiproliferative effects of compounds like 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can inhibit tubulin polymerization and activate caspases, leading to programmed cell death .
Case Studies
-
Study on Tubulin Inhibition :
A recent study demonstrated that a related compound exhibited an IC50 value of 0.56 µM in inhibiting tubulin polymerization. This suggests that structural modifications can significantly enhance biological activity . -
Apoptosis Induction :
In another study, compounds similar to 6-Methoxy... were shown to increase the sub-G1 peak in cell cycle analysis, indicating enhanced apoptotic activity at higher concentrations .
Toxicity and Safety Profile
While specific toxicity data for 6-Methoxy... is limited, related compounds have been classified as irritants and may pose risks upon exposure. Safety data sheets indicate precautionary measures are necessary when handling these chemicals due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
